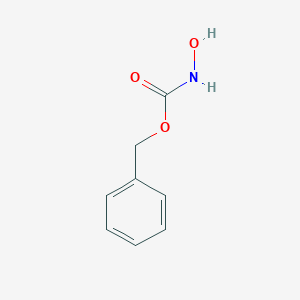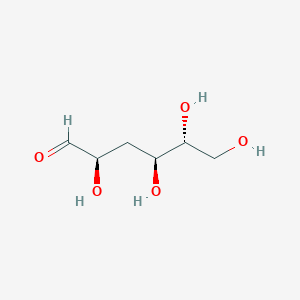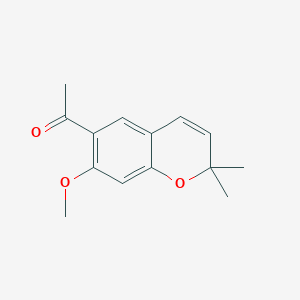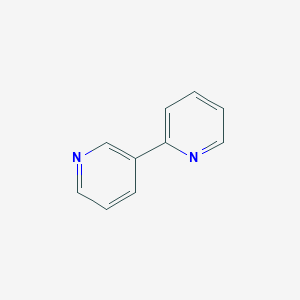
Benzyl hydroxycarbamate
Overview
Description
Benzyl hydroxycarbamate (BHC) is an organic compound with the molecular formula C7H11NO3. It is a white crystalline solid with a melting point of 118 °C. BHC is a synthetic compound that is used in a variety of applications, including as a preservative, a food additive, and a pharmaceutical intermediate. BHC is also used as a laboratory reagent for the synthesis of other compounds.
Scientific Research Applications
Protection of Nucleoside Hydroxyl Groups : Benzyloxycarbamates, closely related to benzyl hydroxycarbamate, have been identified as more effective alternatives to traditional benzyl ethers for protecting nucleoside hydroxyl groups. They are more labile to hydrogenolysis and help avoid side-reactions during deprotection (Johnson & Widlanski, 2004).
Detection of Hydroxyl Radicals : In a study, a novel fluorescent probe benzenepentacarboxylic acid, which is structurally similar to this compound, effectively detected hydroxyl radicals in a high-temperature H2O2 bleaching system. This method provides a more sensitive, accurate, and reproducible method for evaluating hydroxyl radical generation and function in biological and other systems (Si, Zhang, & Kelu, 2014).
Anticholinesterase and Anti-Inflammatory Properties : Novel fluorinated benzyl carbamates of 4-aminosalicylanilides, structurally related to this compound, have shown promising anticholinesterase and anti-inflammatory properties. The lipophilicity of these compounds plays a significant role in their biological activity (Jankech et al., 2020).
Drug Absorption Kinetics : Benzyl alcohol, a derivative of this compound, has been used as a model compound for studying drug absorption kinetics in subcutaneous tissue. It has a mean absorption half-life of 1.6 hours in rats (Ballard & Menczel, 1967).
Synthesis in Pharmaceuticals and Cosmetics : A new method has been developed for synthesizing methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives using magnesium hydrogen sulfate under solvent-free conditions, suggesting potential applications in pharmaceuticals and cosmetics (Ghashang, 2014).
Antitubercular Activity : (3-Benzyl-5-hydroxyphenyl)carbamates have shown promising antitubercular activity against M. tuberculosis, with potential for use in clinical trials (Cheng et al., 2019).
Drug Delivery Systems : N-(Substituted 2-hydroxyphenyl)- and N-(substituted 2-hydroxypropyl)-carbamates based on active benzoxazolones and oxazolidinones show potential as drug delivery systems for various pharmaceuticals (Vigroux, Bergon, & Zedde, 1995).
Antibacterial Agents : (3-benzyl-5-hydroxyphenyl)carbamates exhibit potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria, although they are ineffective against all tested Gram-negative bacteria (Liang et al., 2020).
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of pharmaceuticals . For instance, it can be used in the synthesis of Ticagrelor, an antiplatelet medication .
Action Environment
The action, efficacy, and stability of Benzyl N-hydroxycarbamate can be influenced by various environmental factors. For instance, it is sensitive to moisture . Therefore, it should be stored in a dry, dark place .
Safety and Hazards
Benzyl N-hydroxycarbamate is classified as Acute toxicity - Category 4, Oral, Dermal, and Inhalation. It also causes skin irritation (Category 2) and serious eye irritation (Category 2) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Future Directions
The future directions of Benzyl N-hydroxycarbamate research could involve its application in the synthesis of β-lactam antibiotics and the preparation of non-symmetric benzyl carbonate derivatives . Further research is needed to fully understand its mechanism of action and potential applications in various fields.
properties
IUPAC Name |
benzyl N-hydroxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(9-11)12-6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBSPTAPCMSZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187827 | |
| Record name | Carbamic acid, hydroxy-, benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3426-71-9 | |
| Record name | Benzyl N-hydroxycarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3426-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl hydroxycarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3426-71-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, hydroxy-, benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-hydroxy-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(Benzyloxycarbonyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL HYDROXYCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB5I7L0KH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical oxidation products of Benzyl N-hydroxycarbamate?
A1: The oxidation of Benzyl N-hydroxycarbamate can lead to various products depending on the oxidant and reaction conditions.
- Iodine oxidation: [] Primarily yields O-benzoyl benzhydroxamate.
- Silver oxide oxidation: [] Produces N-silver-N-alkoxycarbonyloxycarbamates. When reacted alongside Ethyl N-hydroxycarbamate, it forms mixed NO-di- and NNO-tri-substituted hydroxylamines containing ethoxycarbonyl and benzyloxycarbonyl groups.
- Electrochemical oxidation: [] In the presence of an amine, Benzyl N-hydroxycarbamate undergoes anodic oxidation to produce N, O-dialkoxycarbonyl derivatives, O-alkoxycarbonyl-N-hydroxycarbamates, benzyl alcohol, and N-benzylacetamide.
Q2: How does N-methylation affect the electrochemical oxidation of Benzyl N-hydroxycarbamate?
A2: [] N-methylation of Benzyl N-hydroxycarbamate significantly influences its electrochemical oxidation pathway. While it promotes O-alkoxycarbonylation of both the starting compound and its demethylated product, it diminishes the yields of benzyl alcohol and N-benzylacetamide.
Q3: Can Benzyl N-hydroxycarbamate undergo reactions other than oxidation?
A3: Yes, beyond oxidation, Benzyl N-hydroxycarbamate can participate in other reactions. For instance:
- N,O-Diarylation: [] It reacts with nitrofluorobenzenes (both 2- and 4-isomers) to yield the corresponding benzyl N-(nitrophenoxy)carbamates. Further reaction with nitrofluorobenzenes results in the formation of biphenyl and diphenyl ether derivatives. This reaction suggests the formation of N,O-diphenylhydroxylamines as intermediates, which undergo rearrangement similar to the benzidine rearrangement.
Q4: Are there any reported applications of Benzyl N-hydroxycarbamate in the synthesis of biologically relevant molecules?
A4: While the provided research papers do not directly illustrate the use of Benzyl N-hydroxycarbamate in synthesizing specific bioactive molecules, its derivative, N-benzyloxycarbonylhydroxylamine, plays a crucial role in introducing the amino-oxy group during the synthesis of DL-Cyclocanaline (cyclohomoserine), a higher homologue of the antibiotic cycloserine. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)
![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)
![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)




